![molecular formula C11H11NO3 B12631542 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one CAS No. 938446-26-5](/img/structure/B12631542.png)
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one is a chemical compound belonging to the aromatic group of compounds. It is characterized by its light-yellow crystalline appearance and distinct smell . This compound is widely used in various fields, including pharmaceuticals and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one can be achieved through several methods. One common synthetic route involves the Henry reaction, where benzaldehyde reacts with nitroethane . The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an organic solvent like ethanol or methanol. The product can be purified by recrystallization using solvents such as hexane, methanol, ethanol, or isopropanol .
Analyse Chemischer Reaktionen
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like lithium aluminium hydride (LAH), sodium borohydride, or Raney nickel. This reduction converts the compound into 1-phenyl-2-aminopropane, which is another name for amphetamine.
Hydrolysis: The nitro group can be hydrolyzed to form phenylacetone using reagents like hydrogen peroxide and potassium carbonate.
Wissenschaftliche Forschungsanwendungen
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of medications like Adderall, which is used to treat ADHD and narcolepsy.
Chemistry: The compound is employed in various organic synthesis reactions due to its reactivity and versatility.
Industrial Applications: It is used in the production of certain resins and polymers.
Wirkmechanismus
The mechanism of action of 1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one involves its reduction to 1-phenyl-2-aminopropane (amphetamine). This compound acts on the central nervous system by increasing the release of neurotransmitters such as dopamine and norepinephrine, leading to increased alertness and focus . The molecular targets include the dopamine and norepinephrine transporters, which are inhibited by amphetamine, resulting in increased levels of these neurotransmitters in the synaptic cleft .
Vergleich Mit ähnlichen Verbindungen
1-[4-(3-Nitroprop-1-en-2-yl)phenyl]ethan-1-one can be compared with other similar compounds such as:
Phenyl-2-nitropropene: This compound has a similar structure and is also used in the synthesis of amphetamines.
3,4-Methylenedioxy-1-phenyl-2-nitropropene: This compound is used in the synthesis of MDMA (ecstasy) and has similar reactivity.
Eigenschaften
CAS-Nummer |
938446-26-5 |
|---|---|
Molekularformel |
C11H11NO3 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
1-[4-(3-nitroprop-1-en-2-yl)phenyl]ethanone |
InChI |
InChI=1S/C11H11NO3/c1-8(7-12(14)15)10-3-5-11(6-4-10)9(2)13/h3-6H,1,7H2,2H3 |
InChI-Schlüssel |
IACRNMJTNNLVJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)C(=C)C[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-Benzothiazol-2-yl)-3-methoxyphenyl]pyridin-4-amine](/img/structure/B12631475.png)
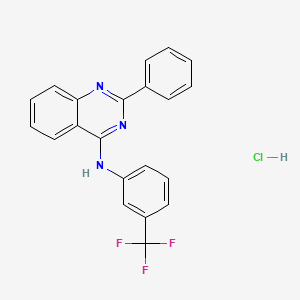
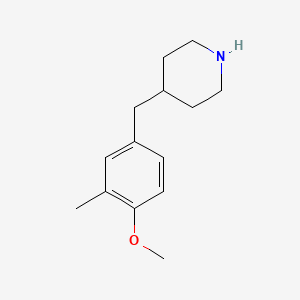

![(3aS,6aS)-5-(1,3-benzodioxol-5-yl)-3-(4-nitrophenyl)-1-phenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B12631495.png)
![8-{3-Bromo-4-[2-(piperidin-1-yl)ethoxy]phenyl}-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepine-5,11-diol](/img/structure/B12631496.png)
![N-Hydroxy-2-{[2-(pyridin-2-yl)ethyl]sulfamoyl}acetamide](/img/structure/B12631498.png)

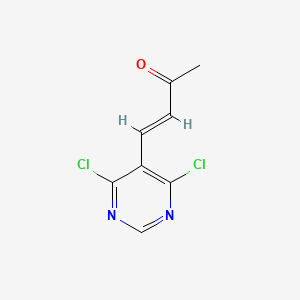
![3-[(2-Hydroxy-2-methylpropyl)amino]propan-1-ol](/img/structure/B12631519.png)
![1-(2,2-Dimethylpropyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B12631523.png)
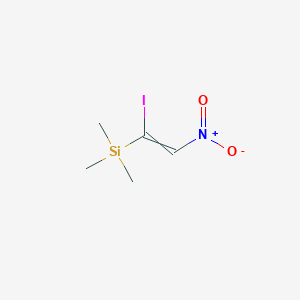
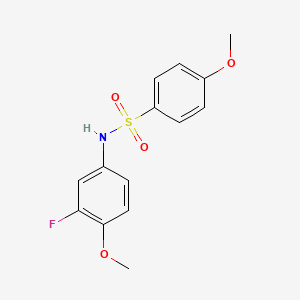
![3,3-Bis[(hexyloxy)methyl]-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12631533.png)
